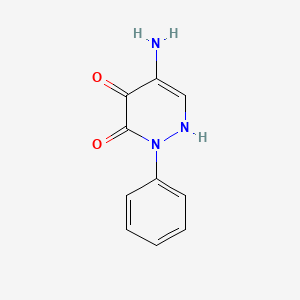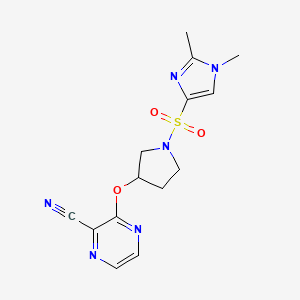![molecular formula C10H14F3N3O2S B2497070 3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide CAS No. 2034406-27-2](/img/structure/B2497070.png)
3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide involves complex chemical reactions that yield molecules with significant biological and chemical potential. Derivatives of this compound have been synthesized through various methods, including reactions involving trifluoropropene derivatives and sulfonamides to afford trifluoromethyl substituted pyrazolines and pyrrolidines in fair to excellent yields. These synthetic pathways highlight the compound's accessibility for further chemical and pharmacological studies (Plancquaert et al., 1996).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a half-chair conformation of the reduced pyridine ring with substituents occupying equatorial sites. Structural similarities and differences among derivatives have been analyzed through hydrogen bonding in one and two dimensions, showcasing the molecular conformation and interactions within these compounds (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes their involvement in 1,3-dipolar cycloadditions, where trifluoropropene derivatives react with diazo compounds to produce various trifluoromethyl substituted cyclic compounds. This reactivity underlines the potential of these molecules in synthetic organic chemistry and material science (Plancquaert et al., 1996).
科学的研究の応用
Chemical Synthesis and Catalysis
- Sulfonamides serve as terminators in cationic cyclisations, facilitating the formation of complex polycyclic systems through efficient cationic cascades terminated by the sulfonamide group, which is essential for the synthesis of pyrrolidines and homopiperidines (Haskins & Knight, 2002).
- Trifluoropropene derivatives, including those similar to the chemical of interest, are utilized in 1,3-dipolar cycloadditions to generate trifluoromethyl-substituted pyrrolidines, showcasing their value as trifluoromethylated synthons (Plancquaert et al., 1996).
Catalytic Applications and Material Science
- Magnetically separable graphene oxide anchored with sulfonic acid demonstrates high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the potential for environmental-friendly catalysts in organic synthesis (Zhang et al., 2016).
- Nucleophilic 5-endo-trig cyclizations of N-[3-(trifluoromethyl)homoallyl]sulfonamides yield substituted pyrrolidines, underscoring the versatility of sulfonamides in divergent chemical synthesis (Nadano et al., 2006).
Advanced Materials and Chemical Properties
- The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate the utility of sulfonamides and related compounds in the development of materials with specific physical properties, such as low dielectric constants and high thermal stability (Liu et al., 2013).
- Halide-free, highly-pure imidazolium triflate ionic liquids, prepared through reactions involving sulfonamides, showcase their application in palladium-catalyzed allylic alkylation, indicating their importance in green chemistry and solvent innovation (Leclercq et al., 2007).
作用機序
Safety and Hazards
将来の方向性
The field of organofluorine chemistry is a dynamic and rapidly evolving area of research. Future directions might include the development of new synthetic methods, the discovery of new organofluorine compounds with useful properties, and the exploration of their potential applications in various fields .
特性
IUPAC Name |
3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2S/c11-10(12,13)3-6-19(17,18)15-8-2-5-16-9(7-8)1-4-14-16/h1,4,8,15H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAHRMMNRVUZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)
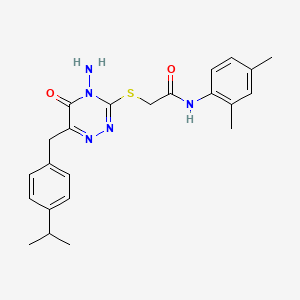
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
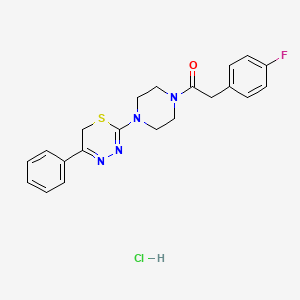
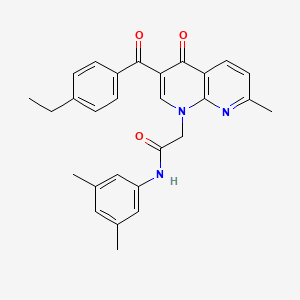
![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)
![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)
![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)
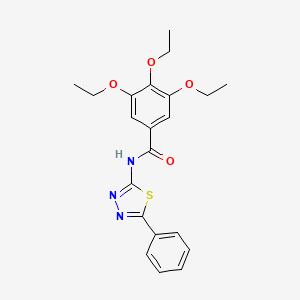
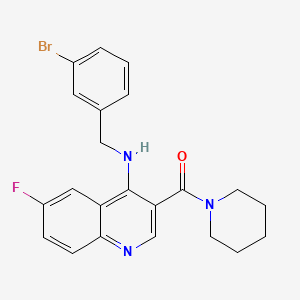
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)
